2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Beschreibung
2-(4-Acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a structurally complex molecule featuring a phenoxy-acetamide core linked to a dihydropyridazine-imidazole moiety.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-14(26)15-3-4-16(17(11-15)29-2)30-12-19(27)22-8-10-25-20(28)6-5-18(23-25)24-9-7-21-13-24/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJURDHFQGNEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, typically starting with the preparation of the phenoxy and imidazole intermediates. The phenoxy intermediate can be synthesized through the acetylation of 2-methoxyphenol, followed by etherification with a suitable halide. The imidazole intermediate is prepared via cyclization reactions involving nitriles and amines under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while substitution of the methoxy group could yield various ether derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phenoxy and pyridazine moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Target Compound and Analogs
Key Observations :
- The target compound’s dihydropyridazine-imidazole system contrasts with the benzimidazole-triazole-thiazole scaffold in compounds, which may influence binding specificity due to differences in planarity and hydrogen-bonding capacity .
Pharmacological and Biochemical Properties
Hypothesized Mechanisms:
- Target Compound: The imidazole group may act as a hydrogen-bond donor/acceptor or chelate metal ions in enzymatic active sites, similar to benzimidazole derivatives in .
- Compound 9c () : The bromophenyl substituent in 9c likely enhances hydrophobic interactions in enzyme pockets, as inferred from its docking pose with acarbose (a glycosidase inhibitor) .
- Compound m () : Stereochemical variations (e.g., R/S configurations) in peptide-like analogs may modulate receptor affinity, though specific data is unavailable .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions, including condensation, substitution, and functional group protection/deprotection. For example:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce aromatic ether linkages .
- Step 2 : Condensation reactions with cyanoacetic acid or chloroacetyl intermediates, often catalyzed by condensing agents like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography or recrystallization to ensure purity (>95% by HPLC). Optimization includes controlling temperature (room temperature to 80°C), solvent choice (DMF, THF), and stoichiometric ratios of reagents .
Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .
- Elemental Analysis : Matching calculated vs. experimental C/H/N percentages to verify purity .
Q. What initial biological screening approaches are recommended to assess pharmacological potential?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) to identify IC₅₀ values .
- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) and target-specific activity in disease-relevant cell lines .
- Structural analogs : Compare activity with similar compounds (e.g., pyridazinone derivatives) to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., p38 MAP kinase) .
- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties and reactivity .
- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales . These methods help prioritize synthesis targets by predicting binding affinities and interaction motifs .
Q. What strategies resolve discrepancies in biological activity data across different assay conditions?
- Standardize protocols : Use consistent cell lines, buffer systems (e.g., pH 7.4 PBS), and incubation times .
- Control for impurities : Validate compound purity (>95%) via HPLC before assays .
- Cross-validate with orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays . Discrepancies often arise from solvent effects (e.g., DMSO concentration) or variations in protein expression systems .
Q. How can regioselectivity be optimized during functionalization of the pyridazinone ring?
- Protecting groups : Temporarily block reactive sites (e.g., imidazole nitrogen) using Boc groups to direct substitution .
- Catalytic conditions : Employ Pd-catalyzed cross-coupling for C-H activation at specific positions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 3-position of pyridazinone . Monitoring reaction progress via TLC or LC-MS ensures selective product formation .
Key Challenges and Future Directions
- Data gaps : Limited experimental data on this specific compound’s LogP, solubility, and metabolic stability necessitate further profiling .
- Scalability : Transitioning from lab-scale synthesis (mg) to pilot-scale (g) requires optimizing catalyst recovery and reducing solvent waste .
- Target validation : Use CRISPR/Cas9-edited cell lines to confirm on-target effects vs. off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
